molecular formula C15H12F3NS B2869941 2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 338777-66-5

2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine

Cat. No. B2869941
CAS RN: 338777-66-5
M. Wt: 295.32
InChI Key: MZMHJSDIPUUWML-QPJJXVBHSA-N
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Description

“2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine” is a nitrogen-containing heterocyclic compound. It is also known by other synonyms such as “3-PHENYL-2-PROPENYL 5-(TRIFLUOROMETHYL)-2-PYRIDINYL SULFIDE” and "Pyridine, 2-[(3-phenyl-2-propen-1-yl)thio]-5-(trifluoromethyl)-" .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Environmental Fate and Degradation

Polyfluoroalkyl chemicals, including those with structures similar to 2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine, have been extensively used in industrial and commercial applications due to their unique chemical properties. The environmental fate and degradation of these chemicals, particularly their transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic processes, have been a subject of significant research. Studies have highlighted the importance of understanding microbial degradation pathways, half-lives, defluorination potential, and the identification of novel degradation intermediates and products to evaluate the environmental impact of these compounds (Liu & Avendaño, 2013).

Biological Monitoring and Toxicity

Research has also focused on the biological monitoring of polyfluoroalkyl substances (PFSs) to assess their accumulation and potential toxicity in humans and wildlife. Temporal trend studies have indicated a significant increase in exposure over the past decades. The distribution, bioaccumulation, and biomagnification of these compounds, including potential health risks and the need for continued monitoring and standardization of analytical methods, have been extensively reviewed (Houde et al., 2006).

Synthetic Pathways and Catalysis

The exploration of synthetic pathways and the application of hybrid catalysts for the development of pyranopyrimidine scaffolds, which may be structurally related to this compound, has been another area of research. These studies have focused on understanding the mechanisms and improving the efficiency of synthesis for compounds with medicinal and pharmaceutical relevance, highlighting the role of organocatalysts, metal catalysts, and green solvents (Parmar, Vala, & Patel, 2023).

Environmental and Health Risks of Alternatives

With the phase-out of certain polyfluoroalkyl chemicals due to environmental and health concerns, the investigation into safer alternatives has become crucial. Reviews of current knowledge on the environmental releases, persistence, and exposure of biota and humans to these alternatives, as well as the gaps in toxicological data, underline the importance of further research to ensure that replacements do not pose similar risks (Wang et al., 2019).

properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NS/c16-15(17,18)13-8-9-14(19-11-13)20-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMHJSDIPUUWML-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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